molecular formula C16H14N2O5 B5889901 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-nitrophenyl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B5889901
M. Wt: 314.29 g/mol
InChI Key: WTAGVSJULVYVAJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. It features a benzodioxole ring and a nitrophenyl group, which are common motifs in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Nitration of the Phenyl Ring: The benzodioxole intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acetamide Formation: The nitrated benzodioxole is reacted with acetic anhydride and an amine to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Products with oxidized benzodioxole rings.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural motifs.

    Medicine: Possible applications in drug development, particularly for its nitrophenyl group which is known for its biological activity.

    Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-2-(4-nitrophenyl)acetamide would depend on its specific application. Generally, compounds with nitrophenyl groups can act as enzyme inhibitors or interact with biological receptors. The benzodioxole ring might also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)acetamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both the benzodioxole and nitrophenyl groups, which can confer specific biological activities and chemical reactivity that are distinct from its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c19-16(8-11-1-4-13(5-2-11)18(20)21)17-9-12-3-6-14-15(7-12)23-10-22-14/h1-7H,8-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAGVSJULVYVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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